2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole
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Overview
Description
The compound appears to contain a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of a similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, has been analyzed . It has a molecular formula of C5H5F3N2O and a monoisotopic mass of 166.035400 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, it has a density of 1.5±0.1 g/cm3, a boiling point of 224.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .
Scientific Research Applications
Computational and Pharmacological Evaluation
A study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives, including those related to our compound of interest, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research found that certain derivatives exhibited binding and moderate inhibitory effects across all assays. Specifically, some compounds demonstrated good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects. Another compound displayed antioxidant potential with a notable EC50 value, indicating its efficacy in scavenging free radicals (M. Faheem, 2018).
Antimicrobial Agents via Vilsmeier–Haack Reaction
Another study involved the synthesis of a new series of compounds through a Vilsmeier–Haack formylation, leading to compounds with potential as antimicrobial agents. These newly synthesized compounds were characterized and screened for their in vitro antibacterial, antifungal, and antioxidant activities. Some displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were further supported by in silico molecular docking studies, indicating these compounds as potent inhibitors of specific bacterial enzymes (Manjunatha Bhat et al., 2016).
Antibacterial Activity of Oxadiazoles
A research focused on novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity against various bacteria. The study characterized these compounds through analytical and spectral methods, identifying specific derivatives that exhibited notable antibacterial activity, providing a basis for further exploration of these compounds in antibacterial applications (N. P. Rai et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-20-7-9(10(19-20)13(14,15)16)12-18-17-11(21-12)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVMYZYTWFZGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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